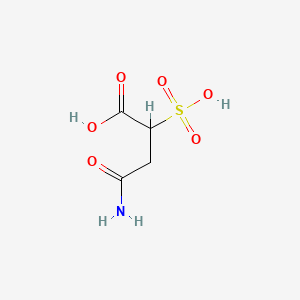
Barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)-: is a derivative of barbituric acid, a compound known for its central role in the synthesis of barbiturate drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with barbituric acid, ethyl iodide, and isopentyl alcohol.
Alkylation: Barbituric acid is first alkylated with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group.
Vinylation: The resulting 5-ethylbarbituric acid is then reacted with isopentyl alcohol and a vinylating agent, such as acetylene, under basic conditions to introduce the isopentyloxyvinyl group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl groups of the barbituric acid core, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Barbiturates: This compound can serve as an intermediate in the synthesis of various barbiturate drugs, which are used as sedatives and anesthetics.
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Researchers can use this compound to study the pharmacokinetics and pharmacodynamics of barbiturate derivatives.
Drug Development: It may be explored for its potential therapeutic effects, particularly in the development of new sedative or anticonvulsant drugs.
Industry:
Chemical Manufacturing: It can be used in the production of specialty chemicals and pharmaceuticals.
Material Science:
Mecanismo De Acción
The mechanism of action of barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)-, like other barbiturates, involves interaction with the central nervous system. It likely acts by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, at the GABA-A receptor. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a sedative effect.
Comparación Con Compuestos Similares
Barbituric Acid: The parent compound, used in the synthesis of various barbiturates.
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Secobarbital: Another barbiturate used for its sedative effects.
Uniqueness: Barbituric acid, 5-ethyl-5-(1-(isopentyloxy)vinyl)- is unique due to its specific substituents, which can alter its pharmacokinetic properties and potentially its pharmacological effects. The presence of the isopentyloxyvinyl group may enhance its lipophilicity, affecting its absorption and distribution in the body.
This compound’s unique structure and properties make it a valuable subject for further research in various scientific fields.
Propiedades
Número CAS |
69766-55-8 |
|---|---|
Fórmula molecular |
C13H20N2O4 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
5-ethyl-5-[1-(3-methylbutoxy)ethenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O4/c1-5-13(9(4)19-7-6-8(2)3)10(16)14-12(18)15-11(13)17/h8H,4-7H2,1-3H3,(H2,14,15,16,17,18) |
Clave InChI |
YYZIDSMCIRHLEC-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)C(=C)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


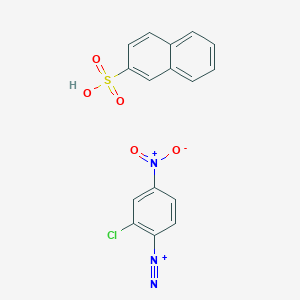
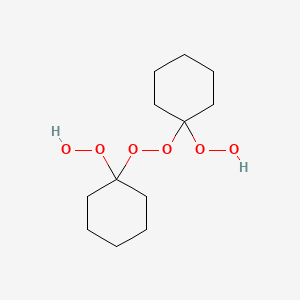
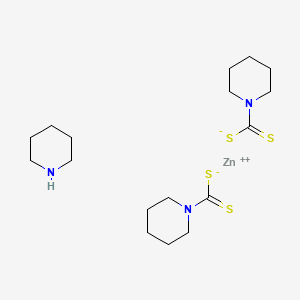

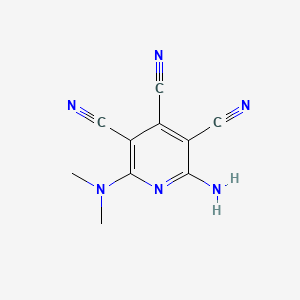


![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)



